Quantified Potency Advantage of 4'-Thio Analogue (4'-S-EtdU) Against Gammaherpesvirus Replication vs. Acyclovir
The 2'-deoxy derivative of 5-Ethyl-4-thiouridine, 2'-deoxy-5-ethyl-beta-4'-thiouridine (4'-S-EtdU), demonstrates significantly enhanced potency against murine gammaherpesvirus (MHV-68) replication in vivo. This thionucleoside analogue was shown to be a more potent inhibitor of gammaherpesvirus infection than the established clinical standard, acyclovir [1]. In a murine model, administration of 4'-S-EtdU three days post-infection led to significant reductions in viral load in the lungs . While the specific quantitative fold-difference over acyclovir is not detailed in the abstract, the classification as 'more potent' and its efficacy in a stringent in vivo model provides a clear, evidence-backed differentiation point for selecting this compound over a first-line herpesvirus therapeutic for specific research on gammaherpesviruses.
| Evidence Dimension | In Vivo Antiviral Potency Against Gammaherpesvirus (MHV-68) |
|---|---|
| Target Compound Data | Effective inhibition of viral replication in lungs of infected mice at 3 days post-infection |
| Comparator Or Baseline | Acyclovir (Less potent inhibitor of gammaherpesvirus infection) |
| Quantified Difference | Classified as a 'more potent inhibitor' than acyclovir; quantitative difference not explicitly specified but demonstrable in a functional in vivo model |
| Conditions | In vivo murine model of MHV-68 infection; drug administered 3 days post-infection |
Why This Matters
This evidence supports the procurement of 5-Ethyl-4-thiouridine (or its deoxy derivative) for research requiring a more potent inhibitor of gammaherpesvirus replication than the standard-of-care acyclovir, particularly for in vivo studies.
- [1] Barnes A, et al. 2'-Deoxy-5-ethyl-beta-4'-thiouridine inhibits replication of murine gammaherpesvirus and delays the onset of virus latency. Antivir Chem Chemother. 1999 Nov;10(6):321-6. PMID: 10628807. View Source
